Cas no 1048947-97-2 ((5-chloro-2-ethoxybenzyl)methylamine hydrochloride)
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (5-chloro-2-ethoxybenzyl)methylamine hydrochloride
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- MDL: MFCD07108388
- Inchi: 1S/C10H14ClNO.ClH/c1-3-13-10-5-4-9(11)6-8(10)7-12-2;/h4-6,12H,3,7H2,1-2H3;1H
- InChI Key: KBCJTPMQHVUQRL-UHFFFAOYSA-N
- SMILES: N(CC1=CC(Cl)=CC=C1OCC)C.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C369698-50mg |
(5-Chloro-2-ethoxybenzyl)methylamine Hydrochloride |
1048947-97-2 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369698-100mg |
(5-Chloro-2-ethoxybenzyl)methylamine Hydrochloride |
1048947-97-2 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C369698-500mg |
(5-Chloro-2-ethoxybenzyl)methylamine Hydrochloride |
1048947-97-2 | 500mg |
$ 80.00 | 2022-04-01 | ||
| Fluorochem | 075310-1g |
5-Chloro-2-ethoxybenzyl)methylamine hydrochloride |
1048947-97-2 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 075310-5g |
5-Chloro-2-ethoxybenzyl)methylamine hydrochloride |
1048947-97-2 | 95% | 5g |
£167.00 | 2022-03-01 | |
| abcr | AB222174-1 g |
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride; 95% |
1048947-97-2 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB222174-5 g |
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride; 95% |
1048947-97-2 | 5 g |
€381.90 | 2023-07-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD497917-5g |
1-(5-Chloro-2-ethoxyphenyl)-N-methylmethanamine hydrochloride |
1048947-97-2 | 97% | 5g |
¥952.0 | 2023-04-06 | |
| eNovation Chemicals LLC | Y1247057-5g |
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride |
1048947-97-2 | 95% | 5g |
$315 | 2025-02-24 | |
| ChemBridge | 9071797- 1 g |
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride |
1048947-97-2 | 95% | 1g |
$51 | 2023-04-04 |
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride Suppliers
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (5-chloro-2-ethoxybenzyl)methylamine hydrochloride
Introduction to (5-chloro-2-ethoxybenzyl)methylamine hydrochloride (CAS No. 1048947-97-2)
(5-chloro-2-ethoxybenzyl)methylamine hydrochloride, identified by its CAS number 1048947-97-2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. Its structural features, including a chloro and ethoxy substituent on the benzyl ring, make it a valuable intermediate in the development of pharmaceutical agents.
The< strong>methylamine hydrochloride moiety in the compound's name indicates its salt form, which enhances its solubility and stability. This property is particularly crucial in pharmaceutical formulations where bioavailability and shelf-life are critical factors. The compound's ability to serve as a precursor in the synthesis of more complex molecules has made it a subject of extensive research in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of (5-chloro-2-ethoxybenzyl)methylamine hydrochloride. Studies have demonstrated its role as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have investigated its utility in developing compounds with potential antimicrobial and anti-inflammatory properties. The presence of both chloro and ethoxy groups on the benzyl ring suggests that this compound may exhibit diverse biological activities by interacting with various target proteins and enzymes.
One of the most compelling aspects of (5-chloro-2-ethoxybenzyl)methylamine hydrochloride is its versatility in chemical modifications. The chlorine atom can be readily replaced with other functional groups, allowing for the creation of structurally diverse derivatives. Similarly, the ethoxy group can be modified or removed to explore different pharmacological profiles. This flexibility has enabled chemists to design molecules with tailored properties for specific therapeutic applications.
The synthesis of (5-chloro-2-ethoxybenzyl)methylamine hydrochloride involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale.
Recent research has also highlighted the importance of (5-chloro-2-ethoxybenzyl)methylamine hydrochloride in drug discovery pipelines. Its structural motifs are found in several lead compounds that have advanced to clinical trials. For example, derivatives of this compound have shown promise in treating neurological disorders by modulating neurotransmitter pathways. The ability to fine-tune its structure has allowed researchers to optimize potency and selectivity, reducing off-target effects.
The pharmacokinetic properties of (5-chloro-2-ethoxybenzyl)methylamine hydrochloride are another area of interest. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand how it behaves within the body. These studies have provided valuable insights into optimizing drug delivery systems and improving therapeutic outcomes.
In conclusion, (5-chloro-2-ethoxybenzyl)methylamine hydrochloride is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and chemical properties make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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